molecular formula C20H16O3S B14322486 Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate CAS No. 105799-67-5

Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate

Cat. No.: B14322486
CAS No.: 105799-67-5
M. Wt: 336.4 g/mol
InChI Key: SNUMPNMOIXELPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno3,2-cbenzopyran core, which is a fused ring system containing sulfur and oxygen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin and in situ generated phenacyl pyridinium bromide over SiO₂ nanoparticles as a non-metal oxide catalyst . This protocol is environmentally favorable as it does not require organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate is unique due to its fused ring system that combines both thiophene and benzopyran moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

105799-67-5

Molecular Formula

C20H16O3S

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylate

InChI

InChI=1S/C20H16O3S/c1-2-22-20(21)17-12-15-18(13-8-4-3-5-9-13)23-16-11-7-6-10-14(16)19(15)24-17/h3-12,18H,2H2,1H3

InChI Key

SNUMPNMOIXELPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.